molecular formula C12H10FNO3 B12363011 ethyl 6-fluoro-4-oxo-6H-quinoline-2-carboxylate

ethyl 6-fluoro-4-oxo-6H-quinoline-2-carboxylate

Cat. No.: B12363011
M. Wt: 235.21 g/mol
InChI Key: HEXVJYNYYZZMDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-4-oxo-6H-quinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes under thermally induced conditions or microwave-assisted cyclocondensation . Acid-catalyzed hydrolysis of the resulting ester derivatives can then furnish the desired quinoline carboxylate .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-oxo-6H-quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 6-fluoro-4-oxo-6H-quinoline-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-4-oxo-6H-quinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-fluoro-4-oxo-6H-quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 6-fluoro-4-oxo-6H-quinoline-2-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-7H,2H2,1H3

InChI Key

HEXVJYNYYZZMDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC(C=CC2=N1)F

Origin of Product

United States

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